molecular formula C8H10N2O3 B12956790 Ethyl 4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B12956790
M. Wt: 182.18 g/mol
InChI Key: CQDUOYLIROJKHP-UHFFFAOYSA-N
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Description

Ethyl 4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate is a nitrogen-containing heterocyclic compound It belongs to the class of 1,6-dihydropyridines, which are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing ethyl 4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with N1, N3-diarylmalonamides. This reaction typically requires heating in the presence of a base such as triethylamine or sodium ethoxide . The reaction proceeds through a nucleophilic vinylic substitution, leading to the formation of an intermediate Michael adduct, which then undergoes intramolecular heterocyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Hydroxyl-substituted dihydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of ethyl 4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby exerting its antibacterial or antiviral effects .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

ethyl 4-amino-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-2-13-8(12)5-4-10-7(11)3-6(5)9/h3-4H,2H2,1H3,(H3,9,10,11)

InChI Key

CQDUOYLIROJKHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C=C1N

Origin of Product

United States

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